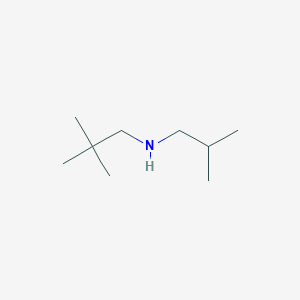

(2,2-Dimethylpropyl)(2-methylpropyl)amine

CAS No.: 944080-56-2

Cat. No.: VC5046889

Molecular Formula: C9H21N

Molecular Weight: 143.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944080-56-2 |

|---|---|

| Molecular Formula | C9H21N |

| Molecular Weight | 143.274 |

| IUPAC Name | 2,2-dimethyl-N-(2-methylpropyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3 |

| Standard InChI Key | QSJJIBZBFOFKES-UHFFFAOYSA-N |

| SMILES | CC(C)CNCC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(2,2-Dimethylpropyl)(2-methylpropyl)amine features a central nitrogen atom bonded to two distinct alkyl groups: a 2,2-dimethylpropyl (neopentyl) group and a 2-methylpropyl (isobutyl) group. This configuration creates significant steric hindrance around the nitrogen, influencing its reactivity. The IUPAC name, 2,2-dimethyl-N-(2-methylpropyl)propan-1-amine, reflects the branching patterns of the substituents .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 944080-56-2 | |

| Molecular Formula | ||

| Molecular Weight | 143.27 g/mol | |

| SMILES | CC(C)CNCC(C)(C)C | |

| InChI Key | QSJJIBZBFOFKES-UHFFFAOYSA-N |

Synthesis and Purification

Alkylation Pathways

The synthesis typically involves reacting a primary amine (e.g., isobutylamine) with a neopentyl halide (e.g., neopentyl bromide) in the presence of a base such as potassium carbonate. The reaction proceeds via an mechanism, facilitated by polar aprotic solvents like dimethylformamide (DMF).

Purification Techniques

Due to its liquid state at room temperature, purification is achieved through fractional distillation under reduced pressure. The reported boiling point of 158.2°C at 760 mmHg suggests moderate thermal stability .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 158.2 ± 8.0°C (760 mmHg) | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Vapor Pressure | 2.7 ± 0.3 mmHg (25°C) | |

| Solubility | Not fully characterized |

The compound’s low density and moderate vapor pressure indicate volatility, necessitating storage in sealed containers at room temperature or below .

Steric and Electronic Effects

Steric Hindrance

The neopentyl and isobutyl groups create a crowded environment around the nitrogen atom, reducing its nucleophilicity. This property is advantageous in reactions where selective amine reactivity is required, such as in the synthesis of hindered ligands for transition metal catalysts.

Basicity Enhancement

Electron-donating alkyl groups increase the electron density on nitrogen, raising its basicity () compared to less-substituted amines. This effect enhances its utility in deprotonation reactions and acid-scavenging applications.

Applications in Chemical Research

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, where steric bulk prevents catalyst deactivation by stabilizing metal centers.

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H314: Causes severe skin burns | Wear gloves and eye protection | |

| H335: May cause respiratory irritation | Use in a fume hood |

Storage recommendations include keeping the compound in a cool, dry place away from oxidizers. Spills should be neutralized with dilute acetic acid .

Environmental Impact

As an organic amine, improper disposal could contribute to nitrogen pollution in aquatic systems. Incineration with scrubbers is recommended to minimize environmental release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume